molecular formula C9H14O6 B15285259 4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

Cat. No.: B15285259
M. Wt: 218.20 g/mol
InChI Key: BTFKDZSYIKUCGF-UHFFFAOYSA-N
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Description

This compound is a bicyclic furanodioxole derivative featuring a fused furo[3,4-d][1,3]dioxole core with methoxy, dimethyl, and carboxylic acid substituents. Its stereochemistry (3a,4,6,6a-tetrahydro) and functional groups make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFKDZSYIKUCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituents and stereochemistry:

Compound Key Substituents Molecular Weight Key Features Reference
Target Compound -COOH, -OCH₃, -CH(CH₃)₂ Not provided High polarity due to carboxylic acid; potential for hydrogen bonding
Methyl (3aR,4S,6S,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate Methyl ester instead of -COOH Not provided Lower polarity; used in dinucleotide synthesis via bromine-mediated oxidation
Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-trifluoromethanesulfonyloxyphenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate -CF₃SO₃ group, aryl substituent 426.4 g/mol Enhanced electrophilicity; 97.2% purity via flash chromatography
(3aR,4R,6R,6aR)-4-methoxy-6-((4-methoxyphenyl)ethynyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole Ethynyl-4-methoxyphenyl group Not provided Rigid alkyne spacer; 82% yield via Pd-mediated coupling
[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol -CH₂OH instead of -COOH Not provided Hydroxymethyl group for further functionalization; industrial-scale pricing data

Key Observations :

  • Polarity and Reactivity : The carboxylic acid group in the target compound enhances hydrophilicity and reactivity in nucleophilic acyl substitution, contrasting with ester or alcohol derivatives .
  • Synthetic Utility : Ethynyl-substituted derivatives (e.g., ) are valuable in click chemistry and cross-coupling reactions.

Biological Activity

4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid is a complex organic compound with a unique bicyclic structure that incorporates both furan and dioxole moieties. This compound is noted for its diverse biological activities, which are primarily attributed to its specific functional groups, including a methoxy group and a carboxylic acid. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C9H14O6
  • Molecular Weight : 218.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 58763-00-1

1. Antioxidant Activity

Preliminary studies indicate that this compound may exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals that contribute to oxidative stress and various diseases.

CompoundIC50 (µM)Reference
This compoundTBD

2. Enzyme Inhibition

Research has suggested that the compound may inhibit specific enzymes linked to metabolic disorders. For instance:

  • α-glucosidase Inhibition : Similar compounds have demonstrated inhibitory effects on α-glucosidase enzymes, which are crucial in carbohydrate metabolism.
CompoundIC50 (µM)Reference
Acarbose (standard)841 ± 1.73
4-Methoxy derivativeTBD

3. Anti-inflammatory Properties

The presence of the carboxylic acid functional group suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to reduce inflammation markers in various models.

4. Neuroactive Properties

The methoxy group is known to enhance the neuroactivity of compounds. Studies on structurally related compounds have shown they can modulate neurotransmitter systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Free Radical Scavenging : The antioxidant properties may stem from the ability to donate electrons to free radicals.
  • Enzyme Interaction : The compound likely interacts with active sites of enzymes due to its structural features.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds with similar structures:

  • Study on Antioxidant Activity :
    • A comparative analysis was performed on various methoxy-substituted compounds showing that those with more electronegative substituents exhibited higher antioxidant activities.
  • Enzyme Inhibition Studies :
    • Research focusing on α-glucosidase inhibitors revealed that modifications in the methoxy and carboxylic acid groups significantly affected inhibitory potency.

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